molecular formula C14H13N3O2S B2441407 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea CAS No. 26036-25-9

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea

Cat. No.: B2441407
CAS No.: 26036-25-9
M. Wt: 287.34
InChI Key: YQIYQBBSEBSNQH-UHFFFAOYSA-N
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Description

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea is a synthetic thiourea derivative provided For Research Use Only. This compound is of significant interest in medicinal and biochemical research due to the documented biological activities of the thiourea scaffold. Thiourea derivatives are widely investigated as inhibitors for various enzymes. For instance, phenylthiourea has been identified as a potent competitive inhibitor of phenoloxidase, with an inhibition constant (K i ) in the sub-micromolar range . Furthermore, structurally similar N-benzoyl-3-methylthiourea compounds have demonstrated promising in vitro cytotoxic activity against several human cancer cell lines, including HeLa, MCF-7, WiDr, and T47D, suggesting potential for research into novel anticancer agents . The molecular structure of this compound integrates a phenylthiourea moiety, known for its role in enzyme inhibition , linked through a carbamate-like bond to a 4-hydroxybenzoyl group. The phenolic hydroxy group on the benzoyl ring may enhance the compound's solubility and provide a site for further chemical modification or interaction with biological targets. Researchers can employ this chemical as a key intermediate in organic synthesis or as a core structure for developing new pharmacologically active molecules. As with all thiourea-based compounds, proper safety procedures must be followed in the laboratory. This product is intended for use by qualified researchers only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12-8-6-10(7-9-12)13(19)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIYQBBSEBSNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331073
Record name 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26036-25-9
Record name 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea typically involves the reaction of 4-hydroxybenzoyl chloride with 4-phenyl-3-thiosemicarbazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in several studies:

  • Anticancer Activity : Research indicates that 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. In one study, it was found to inhibit the growth of several pathogenic microorganisms, suggesting its potential use in treating infections .

Biological Research

  • Enzyme Inhibition : The thiourea moiety is known to interact with enzymes such as acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of this compound can act as effective inhibitors of this enzyme, thereby increasing acetylcholine levels in the brain .
  • HIV Research : Preliminary studies suggest that modifications of thiourea compounds can exhibit anti-HIV activity. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring can enhance the inhibitory effects against HIV replication .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHCT116 (Colorectal carcinoma)IC50 = 4.12 µM
AntimicrobialStaphylococcus aureusMIC = 5.19 µM
Acetylcholinesterase InhibitionHuman AChEIC50 = 2.7 µM

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound, researchers treated HCT116 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 4.12 µM, demonstrating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea involves its interaction with specific molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiosemicarbazide moiety can interact with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar hydroxybenzoyl functionality.

    4-Phenylthiosemicarbazide: A compound with a similar thiosemicarbazide moiety but lacking the hydroxybenzoyl group.

Uniqueness

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea is unique due to the combination of the hydroxybenzoyl group, phenyl group, and thiosemicarbazide moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea (commonly referred to as compound 1) is a thiourea derivative that has garnered attention in recent years due to its promising biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C14H13N3O2S, with a molecular weight of 285.34 g/mol. Its structure includes a phenyl group and a hydroxyl group attached to a benzoyl moiety, enhancing its potential for biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compound 1 against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SKOV-3 (ovarian cancer). The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, showing significant inhibition of cell proliferation comparable to standard chemotherapeutic agents like doxorubicin .

Key Findings:

  • Cytotoxicity: Compound 1 exhibited IC50 values in the low micromolar range across various cancer cell lines.
  • Mechanism of Action: Flow cytometry analysis indicated that compound 1 induces apoptosis in cancer cells, primarily through the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has also been investigated for its antimicrobial activity . Studies demonstrated that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective bacterial growth inhibition.

Antimicrobial Efficacy Table:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: It is proposed that compound 1 may inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction: Preliminary studies suggest that compound 1 can intercalate with DNA, leading to disruptions in replication and transcription processes .

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including compound 1. The study found that modifications in the substituents on the phenyl ring significantly influenced the anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced cytotoxic effects compared to those with electron-withdrawing groups .

Q & A

Q. What are the recommended synthetic routes for 1-[(4-Hydroxybenzoyl)amino]-3-phenylthiourea and its derivatives?

A common method involves reacting phenyl isothiocyanate (PITC) with amines under controlled conditions. For example, 1-(4-hydroxybutyl)-3-phenylthiourea was synthesized by adding PITC to 4-amino-1-butanol in tetrahydrofuran (THF) at 15–20°C, followed by recrystallization from an ethanol-water mixture (90% yield) . Derivatives with substituted phenyl groups (e.g., chlorophenyl, ethoxyphenyl) can be synthesized via analogous routes, with modifications in solvent choice (e.g., dioxane) and temperature .

Q. How can the purity and structural integrity of this compound be validated?

Key techniques include:

  • NMR/IR spectroscopy : To confirm functional groups (e.g., N–H stretches at ~3270 cm⁻¹ and thiourea C=S bonds at ~1673 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structures (e.g., monoclinic space group P21/n for derivatives) to confirm bond lengths and angles .
  • High-performance liquid chromatography (HPLC) : Assess purity, particularly for derivatives with halogen substituents .

Q. What are the primary biological screening assays for thiourea derivatives?

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method, with IC₅₀ values (e.g., 50 µg/mL for AChE) and docking scores (e.g., −10.01 kJ/mol) .
  • Antiviral/antitumor activity : Evaluate cytotoxicity via MTT assays, with EC₅₀ values for compounds like 1-(2-oxoethyl)-3-phenylthiourea derivatives .

Advanced Research Questions

Q. How can computational docking studies be reconciled with experimental enzyme inhibition data?

Discrepancies between docking scores (−10.01 kJ/mol) and IC₅₀ values (50 µg/mL) may arise from:

  • Solvent effects : Docking often neglects solvation; validate with molecular dynamics (MD) simulations.
  • Protein flexibility : Use ensemble docking to account for conformational changes in AChE/BChE .
  • Experimental validation : Repeat assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., donepezil) .

Q. What crystallographic strategies optimize structural determination for thiourea derivatives?

  • Space group selection : Monoclinic (P21/n) or trigonal (R3H) systems are common for asymmetric thioureas .
  • Data collection : Use CuKα radiation (λ = 1.54178 Å) and refine with SHELXL, achieving R factors < 0.064 .
  • Hydrogen bonding analysis : Map N–H···S and π-π interactions to explain packing stability (e.g., Figure 2 in ) .

Q. How can substituent effects on bioactivity be systematically studied?

  • Electron-withdrawing groups : Chlorophenyl substituents enhance enzyme inhibition (e.g., IC₅₀ = 60 µg/mL for 1-(3-chlorophenyl)-3-cyclohexylthiourea) .
  • Hydrophobic groups : Ethoxyphenyl or butyl groups improve membrane permeability, as seen in fluorescence-based mercury sensing .
  • Dose-response curves : Compare EC₅₀ values across derivatives (e.g., pyrazolyl-phenylthiourea EC₅₀ = 2.5 µM) .

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